molecular formula C16H20N2O2 B7463080 4-[1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl]oxybenzonitrile

4-[1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl]oxybenzonitrile

Cat. No. B7463080
M. Wt: 272.34 g/mol
InChI Key: FHCWEJBABLOOKQ-UHFFFAOYSA-N
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Description

4-[1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl]oxybenzonitrile, also known as MPPOB, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPPOB is a nitrile-containing compound that belongs to the class of benzene derivatives.

Mechanism of Action

The mechanism of action of 4-[1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl]oxybenzonitrile is not fully understood, but it is believed to involve the modulation of ion channel activity. 4-[1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl]oxybenzonitrile has been shown to selectively inhibit the activity of the TRPC6 channel, which is involved in the regulation of calcium signaling in cells. This inhibition leads to a decrease in intracellular calcium levels, which can have downstream effects on cellular processes such as gene expression and cell proliferation.
Biochemical and Physiological Effects
4-[1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl]oxybenzonitrile has been shown to have a range of biochemical and physiological effects, depending on the specific application and experimental conditions. In neuroscience, 4-[1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl]oxybenzonitrile has been reported to decrease neuronal excitability and reduce the amplitude of calcium signals in neurons. In cancer research, 4-[1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl]oxybenzonitrile has been shown to induce cell cycle arrest and apoptosis in cancer cells. In drug discovery, 4-[1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl]oxybenzonitrile has been used as a tool compound for the identification of novel ion channel modulators.

Advantages and Limitations for Lab Experiments

4-[1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl]oxybenzonitrile has several advantages for use in lab experiments, including its high purity and stability, as well as its well-characterized mechanism of action. However, there are also some limitations to its use, such as its relatively low solubility in aqueous solutions and its potential for off-target effects on other ion channels and cellular processes.

Future Directions

There are several potential future directions for research on 4-[1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl]oxybenzonitrile. One area of interest is the development of more potent and selective TRPC6 channel inhibitors based on the structure of 4-[1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl]oxybenzonitrile. Another area of interest is the investigation of the effects of 4-[1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl]oxybenzonitrile on other ion channels and cellular processes, which could lead to the identification of new therapeutic targets. Additionally, the use of 4-[1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl]oxybenzonitrile as a tool compound for the study of calcium signaling and other cellular processes could have broad implications for a range of scientific research areas.

Synthesis Methods

The synthesis of 4-[1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl]oxybenzonitrile involves the reaction of 4-hydroxybenzonitrile with 4-methylpiperidin-1-yl-acetone in the presence of a base. The resulting product is then purified using column chromatography. This method has been reported to yield 4-[1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl]oxybenzonitrile in high purity and yield.

Scientific Research Applications

4-[1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl]oxybenzonitrile has been studied for its potential applications in a wide range of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, 4-[1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl]oxybenzonitrile has been shown to modulate the activity of certain ion channels, such as the TRPC6 channel, which is involved in the regulation of neuronal excitability. In cancer research, 4-[1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl]oxybenzonitrile has been reported to inhibit the growth of certain cancer cell lines, including breast and lung cancer cells. In drug discovery, 4-[1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl]oxybenzonitrile has been used as a lead compound for the development of novel drugs targeting ion channels and other molecular targets.

properties

IUPAC Name

4-[1-(4-methylpiperidin-1-yl)-1-oxopropan-2-yl]oxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-12-7-9-18(10-8-12)16(19)13(2)20-15-5-3-14(11-17)4-6-15/h3-6,12-13H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCWEJBABLOOKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C(C)OC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl]oxybenzonitrile

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